molecular formula C6H9N3O2 B123072 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one CAS No. 156543-41-8

2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one

Cat. No. B123072
M. Wt: 155.15 g/mol
InChI Key: OFQBEIMNTZFBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one, also known as ENPY, is a chemical compound that has been widely used in scientific research. ENPY has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one is believed to exert its biological effects through its ability to act as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a key role in many physiological processes, including vasodilation, neurotransmission, and immune response.

Biochemical And Physiological Effects

2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS), and modulate the activity of various enzymes and signaling pathways.

Advantages And Limitations For Lab Experiments

2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one has several advantages as a research tool, including its ability to act as a nitric oxide donor, its relatively low toxicity, and its stability in solution. However, 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one also has several limitations, including its limited solubility in water and its potential to react with other compounds in biological systems.

Future Directions

There are several potential future directions for research involving 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one. One area of interest is the development of new drugs and therapies that target nitric oxide signaling pathways. Another area of interest is the use of 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one as a tool for studying the role of oxidative stress and inflammation in various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one and its potential applications in various fields of research.

Synthesis Methods

2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one can be synthesized by reacting 2-ethyl-5-methyl-4-nitroso-1H-pyrazole with acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one has been used extensively in scientific research as a tool for studying various biological processes. It has been found to be particularly useful in the study of oxidative stress and inflammation, as well as in the development of new drugs and therapies for various diseases.

properties

CAS RN

156543-41-8

Product Name

2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one

InChI

InChI=1S/C6H9N3O2/c1-3-9-6(10)5(8-11)4(2)7-9/h7H,3H2,1-2H3

InChI Key

OFQBEIMNTZFBHB-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=C(N1)C)N=O

Canonical SMILES

CCN1C(=O)C(=C(N1)C)N=O

synonyms

3H-Pyrazol-3-one, 2-ethyl-1,2-dihydro-5-methyl-4-nitroso-

Origin of Product

United States

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